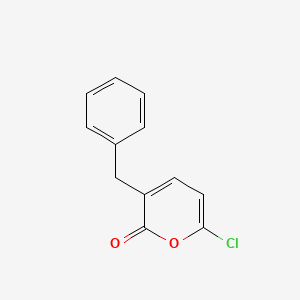

3-Benzyl-6-chloro-2-pyrone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Benzyl-6-chloro-2-pyrone, also known as this compound, is a useful research compound. Its molecular formula is C12H9ClO2 and its molecular weight is 220.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Enzyme Inhibition

One of the primary applications of 3-benzyl-6-chloro-2-pyrone is its role as an enzyme inhibitor. It has been shown to inhibit carboxylester lipase and pancreatic cholesterol esterase, which are crucial in lipid metabolism. Research indicates that this compound significantly reduces ethanol-induced cytotoxicity in pancreatic cells by inhibiting the synthesis of fatty acid ethyl esters, toxic metabolites formed during ethanol metabolism. This inhibition is particularly relevant for managing conditions like acute alcoholic pancreatitis .

In animal studies, this compound has demonstrated effectiveness in reducing the absorption of cholesterol derived from cholesteryl oleate, showcasing its potential as a therapeutic agent for hyperlipidemia .

Anti-inflammatory Properties

The compound has also exhibited anti-inflammatory properties, contributing to its therapeutic applications in managing alcohol-related disorders. By mitigating inflammatory responses, it may help alleviate symptoms associated with chronic alcohol consumption and related pancreatic damage .

Organic Synthesis Applications

This compound is utilized in organic synthesis, particularly in the development of complex molecules through cycloaddition reactions. Its reactivity allows it to participate in inverse-electron-demand Diels-Alder reactions, leading to the formation of bridged lactones and other valuable intermediates. These reactions can be finely tuned by controlling reaction conditions such as temperature and the choice of dienophiles .

Case Study 1: Inhibition of Fatty Acid Ethyl Ester Synthase

In a study published in Gut, researchers explored the effects of this compound on fatty acid ethyl ester synthase inhibition. The findings indicated that this compound significantly inhibited increases in pancreatic fatty acid ethyl esters in vivo. This suggests its potential utility in preventing pancreatic damage associated with excessive alcohol consumption .

Case Study 2: Mechanism-Based Inhibition of Serine Proteases

Another study investigated the mechanism by which this compound interacts with serine proteases. The research revealed that it acts as a pseudosubstrate inhibitor, where acylation occurs faster than deacylation, leading to an accumulation of acylenzyme complexes that eventually hydrolyze while attached to the active site serine. This mechanism provides insights into designing selective inhibitors for therapeutic applications .

Data Table: Summary of Applications

特性

CAS番号 |

85533-80-8 |

|---|---|

分子式 |

C12H9ClO2 |

分子量 |

220.65 g/mol |

IUPAC名 |

3-benzyl-6-chloropyran-2-one |

InChI |

InChI=1S/C12H9ClO2/c13-11-7-6-10(12(14)15-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChIキー |

XHTCTUGLQUCSFJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=CC=C(OC2=O)Cl |

正規SMILES |

C1=CC=C(C=C1)CC2=CC=C(OC2=O)Cl |

Key on ui other cas no. |

85533-80-8 |

同義語 |

3-BCP 3-benzyl-6-chloro-2-pyrone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。